molecular formula C17H18O2 B8343685 4-n-Butylphenyl 4-hydroxyphenyl ketone

4-n-Butylphenyl 4-hydroxyphenyl ketone

Cat. No. B8343685
M. Wt: 254.32 g/mol
InChI Key: WMUHOIWKGHUGAR-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

4-n-Butylphenyl 4-methoxyphenyl ketone (863 mg) obtained in Example 147 was dissolved in N,N-dimethylformamide (50 ml), sodium thiomethoxide (563 mg) was added, and the admixture was refluxed with heat for 7 hours under argon. The reaction mixture was treated in the same manner as described in Example 33 to obtain 787 mg of the title compound (yield: 96%).
Quantity
863 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
563 mg
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][CH2:19][CH3:20])=[CH:13][CH:12]=2)=[O:10])=[CH:5][CH:4]=1.C[S-].[Na+]>CN(C)C=O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:11]2[CH:12]=[CH:13][C:14]([CH2:17][CH2:18][CH2:19][CH3:20])=[CH:15][CH:16]=2)=[O:10])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
863 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
563 mg
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the admixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heat for 7 hours under argon
Duration
7 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 787 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.